Chemical properties of L-Histidine 3-(phenylmethyl) dihydrochloride
Chemical properties of L-Histidine 3-(phenylmethyl) dihydrochloride
Topic: Chemical Properties of L-Histidine 3-(phenylmethyl) dihydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Structural Architecture, Physicochemical Profile, and Synthetic Utility
Executive Summary
L-Histidine 3-(phenylmethyl) dihydrochloride (commonly referred to as
Molecular Architecture & Physicochemical Profile[1]
2.1 Nomenclature and Regiochemistry
The designation "3-(phenylmethyl)" follows the IUPAC and biochemical numbering convention where the nitrogen atoms of the imidazole ring are designated as
-
Systematic Name: (2S)-2-amino-3-(1-benzyl-1H-imidazol-5-yl)propanoic acid dihydrochloride.
-
Isomer:
-benzyl (Tele-benzyl). This is the thermodynamically stable isomer compared to the (Pros) derivative. -
CAS Registry (Free Base): 16832-24-9 (Salt forms vary by hydration/stoichiometry).
2.2 Chemical Structure Analysis
The molecule consists of three distinct domains:
-
The Zwitterionic Backbone: The
-amino and carboxyl groups typical of L-amino acids. -
The Modified Imidazole: The benzyl group at position 3 eliminates the H-bond donor capability of
and increases steric bulk. -
The Counterions: The dihydrochloride form implies full protonation of the
-amine ( ) and the remaining imidazole nitrogen ( , ), rendering the molecule a dicationic salt in acidic media.
Table 1: Physicochemical Specifications
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | ~318.20 g/mol (Anhydrous basis) |
| Appearance | White to off-white crystalline powder |
| Solubility | High in Water (>50 mg/mL), DMSO; Insoluble in non-polar organics (Hexane, Et2O) |
| Hygroscopicity | Moderate to High (typical of HCl salts); requires desiccated storage |
| Chirality | L-configuration (S-isomer); Optical rotation is pH-dependent |
Synthetic Routes & Regioselectivity[3]
The synthesis of
3.1 Mechanistic Pathway
-
Protection: The
-amine is protected (e.g., Boc or Cbz) to prevent N-alkylation at the backbone. -
Benzylation: Reaction with benzyl bromide/chloride. Under thermodynamic control, substitution favors the sterically less hindered
position. -
Deprotection/Salt Formation: Acidic hydrolysis removes the
-protecting group and converts the base to the dihydrochloride salt.
Figure 1: Synthetic workflow for the production of L-Histidine 3-(phenylmethyl) dihydrochloride, highlighting the regioselective alkylation step.
Applications in Drug Development[1][4][5][6][7][8][9][10]
4.1 Tautomer Locking in Enzyme Inhibitors
Native histidine toggles between
-
Mechanism: By benzylating the
position, the researcher forces the imidazole to exist solely with the proton on (in the neutral state) or as a cation. -
Utility: This is used to probe the specific mechanistic requirement of an enzyme active site. If the enzyme loses activity upon substituting His with His(Bzl), the proton shuttle mechanism is confirmed.
4.2 Peptidomimetics and Hydrophobic Anchoring
In drug design, particularly for GPCR ligands and protease inhibitors, the benzyl group serves two functions:
-
Pi-Stacking: The phenyl ring can engage in
stacking interactions with aromatic residues (Phe, Tyr, Trp) in the receptor pocket. -
Steric Occlusion: It increases the volume of the side chain, potentially improving selectivity by excluding the peptide from smaller, off-target binding sites.
4.3 Solid-Phase Peptide Synthesis (SPPS)
While
-
Implication: It is used when the benzyl group is intended to remain in the final peptide sequence as a permanent modification, rather than a transient protecting group.
Analytical Characterization Protocols
To ensure scientific integrity, the following self-validating analytical protocols are recommended.
5.1 High-Performance Liquid Chromatography (HPLC)
Due to the polarity of the dihydrochloride salt, standard reverse-phase C18 methods may result in poor retention.
-
Column: C18 Polar-Embedded or HILIC column recommended.
-
Mobile Phase A: 0.1% TFA in Water (Ion-pairing agent essential).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Detection: UV at 210 nm (peptide bond/backbone) and 254 nm (benzyl/imidazole absorbance).
5.2 Nuclear Magnetic Resonance (NMR)
-
1H NMR (D2O): Distinctive singlet (~5.3 ppm) corresponding to the benzylic
protons. The imidazole protons (C2-H and C4-H) will show downfield shifts relative to native histidine due to the electron-withdrawing nature of the cationic ring in the salt form.
Figure 2: Analytical decision tree for validating the identity and purity of L-Histidine 3-(phenylmethyl) dihydrochloride.
Handling and Safety (SDS Summary)
-
Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).
-
Storage: Hygroscopic. Store at +2°C to +8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or caking.
-
Incompatibility: Strong oxidizing agents. The dihydrochloride salt is acidic; avoid contact with strong bases which will liberate the free base and potentially alter solubility.
References
-
PubChem. 3-Benzyl-L-histidine. National Library of Medicine. Available at: [Link]
- Recsei, P. A., & Snell, E. E. (1970). Histidine decarboxylase of Lactobacillus 30a. VI. Mechanism of action and kinetic properties. Biochemistry.
- Beyerman, H. C., et al. (1977). Racemization during the synthesis of histidine-containing peptides. Journal of the Chemical Society.
